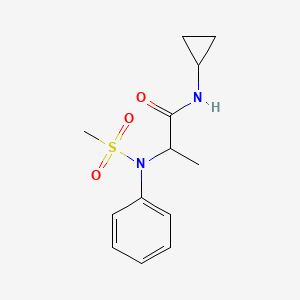![molecular formula C12H19N3O5 B3970385 4-oxo-4-[(2-{[(2-oxo-3-piperidinyl)carbonyl]amino}ethyl)amino]butanoic acid](/img/structure/B3970385.png)
4-oxo-4-[(2-{[(2-oxo-3-piperidinyl)carbonyl]amino}ethyl)amino]butanoic acid
Übersicht
Beschreibung
4-oxo-4-[(2-{[(2-oxo-3-piperidinyl)carbonyl]amino}ethyl)amino]butanoic acid, commonly known as OPB-9195, is a synthetic compound that has been synthesized for its potential use as a therapeutic agent. This compound is known to have various biochemical and physiological effects, making it a promising candidate for scientific research.
Wirkmechanismus
OPB-9195 works by inhibiting the activity of a protein known as dipeptidyl peptidase IV (DPP-IV), which is involved in various physiological processes such as glucose metabolism, immune response, and inflammation. By inhibiting DPP-IV, OPB-9195 can modulate these processes and potentially treat diseases associated with them.
Biochemical and Physiological Effects:
OPB-9195 has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and prevent fibrosis. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using OPB-9195 in lab experiments is its specificity for DPP-IV, which allows for targeted modulation of physiological processes. However, one limitation is that it may not be effective in all disease models, as the efficacy of DPP-IV inhibition may vary depending on the disease.
Zukünftige Richtungen
There are many potential future directions for research on OPB-9195. One area of interest is its potential use in combination with other therapeutic agents to enhance their efficacy. Additionally, further research is needed to determine the optimal dosing and administration of OPB-9195 for various diseases. Finally, research is needed to determine the long-term safety and efficacy of OPB-9195 in humans.
Wissenschaftliche Forschungsanwendungen
OPB-9195 has been extensively studied for its potential use in treating various diseases. It has been shown to have anti-inflammatory, antifibrotic, and anti-tumor properties, making it a promising candidate for the treatment of diseases such as cancer, fibrosis, and inflammatory disorders.
Eigenschaften
IUPAC Name |
4-oxo-4-[2-[(2-oxopiperidine-3-carbonyl)amino]ethylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O5/c16-9(3-4-10(17)18)13-6-7-15-12(20)8-2-1-5-14-11(8)19/h8H,1-7H2,(H,13,16)(H,14,19)(H,15,20)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRZZJZFBNMXCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)C(=O)NCCNC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-nitrobenzoate](/img/structure/B3970308.png)
![2-{4-[1-(4-ethylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3970316.png)
![1-[1-(2-bromobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970328.png)



![4-(9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 3-methylbenzoate](/img/structure/B3970352.png)
![3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-propanol](/img/structure/B3970357.png)
![2-[(dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate hydrochloride](/img/structure/B3970358.png)


![4-[1-(3-fluorobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B3970387.png)
![N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3970392.png)
